molecular formula C21H20N2O5S B2904812 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 954614-33-6

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2904812
CAS No.: 954614-33-6
M. Wt: 412.46
InChI Key: BIKYONNEABCJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a sophisticated synthetic compound designed for advanced pharmacological and chemical biology research. This hybrid molecule incorporates two privileged medicinal chemistry scaffolds: a 1,2,3,4-tetrahydroisoquinoline with an ethylsulfonyl substituent and a 2-oxo-2H-chromene (coumarin) carboxamide moiety. The strategic fusion of these structures creates a unique chemical entity with potential for multiple research applications. Recent studies on structurally related N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant antimicrobial properties, particularly against various fungal species including Aspergillus spp, Penicillium spp, and Botrytis cinerea . The sulfonamide group in the tetrahydroisoquinoline core enhances the molecule's reactivity and serves as a key pharmacophore for biological activity . Meanwhile, the 2-oxo-2H-chromene component represents a well-established scaffold in medicinal chemistry, with documented interactions against biological targets such as the Macrophage Migration Inhibitory Factor (MIF) . Chromene-3-carboxamide derivatives have shown particular utility as affinity-based fluorescent probes for competitive binding studies, making them valuable tools for investigating protein-ligand interactions . From a synthetic chemistry perspective, the compound showcases modern advancements in C(sp3)-H functionalization methodologies, particularly in the strategic modification of tetrahydroisoquinoline frameworks . The presence of both sulfonyl and chromene carboxamide groups enhances the compound's versatility for further chemical modifications, enabling researchers to explore structure-activity relationships and develop novel derivatives. This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic or therapeutic uses, nor for consumption in any form. Researchers should handle this material using appropriate safety precautions and refer to the safety data sheet for detailed handling and storage information.

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-2-29(26,27)23-10-9-14-7-8-17(11-16(14)13-23)22-20(24)18-12-15-5-3-4-6-19(15)28-21(18)25/h3-8,11-12H,2,9-10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKYONNEABCJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrahydroisoquinoline Core: This step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation, using reagents such as ethylsulfonyl chloride in the presence of a base like triethylamine.

    Coupling with Chromene Carboxamide: The final step involves coupling the tetrahydroisoquinoline derivative with a chromene carboxylic acid derivative, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for cost-effectiveness and yield. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a modulator of biological processes.

    Industrial Applications: Explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s ethylsulfonyl group distinguishes it from sulfamoyl () or methoxy () substituents in other chromene carboxamides. Sulfonyl groups generally improve metabolic stability compared to sulfonamides.
  • Tetrahydroisoquinoline derivatives (Evidences 3–4) prioritize bulky substituents for receptor binding (e.g., orexin or HDAC targets), whereas the target compound’s ethylsulfonyl group may favor a different pharmacokinetic profile.
  • Chromene carboxamide is a conserved motif across multiple compounds, suggesting shared electronic properties conducive to π-π stacking in biological targets.

Research Findings and Implications

  • Synthetic Routes: The target compound likely employs methods similar to (DMF-mediated coupling and column chromatography) but requires precise sulfonylation steps to introduce the ethylsulfonyl group. Yields may align with the 24–82% range observed in tetrahydroisoquinoline derivatives.
  • The ethylsulfonyl group could modulate selectivity for kinases or proteases.

Q & A

What are the established synthetic routes for this compound, and how do reaction conditions influence purity and yield?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Amide bond formation between the chromene-3-carboxylic acid derivative and the tetrahydroisoquinoline amine precursor using coupling agents like EDCI/HOBt .
  • Sulfonylation : Introduction of the ethylsulfonyl group via sulfonyl chloride intermediates under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
  • Purification : Recrystallization (e.g., using Et₂O) or column chromatography (silica gel, DCM/MeOH gradients) to achieve >95% purity .
    Key Variables : Temperature (room temperature for coupling, reflux for sulfonylation), solvent polarity, and stoichiometric ratios of reagents significantly affect yield. For example, excess sulfonyl chloride may lead to side products, requiring careful titration .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced
Methodological Answer:
Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .
  • Structural Analogues : Compare activity with structurally similar compounds (e.g., sulfonamide vs. carboxamide derivatives) to isolate functional group contributions .
  • Purity Confounders : Validate compound purity via HPLC and NMR before testing. Impurities >2% can skew IC₅₀ values .
    Actionable Steps :

Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

What computational strategies are effective for predicting target interactions and SAR?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on the ethylsulfonyl group’s electrostatic interactions with catalytic lysine residues .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors from analogues (e.g., furan- or thiophene-containing derivatives) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability in solvated environments .
    Validation : Cross-check predictions with in vitro data (e.g., SPR or ITC for binding constants) .

What analytical techniques are critical for structural confirmation and purity assessment?

Level: Basic
Methodological Answer:

  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm amide bond formation (δ ~8.5 ppm for aromatic protons) and sulfonyl group integration .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) to detect impurities <0.5% .
  • HRMS : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ expected vs. observed mass error <3 ppm) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and non-covalent interactions (if crystals are obtainable) .

How to design a high-throughput screening (HTS) protocol for identifying off-target effects?

Level: Advanced
Methodological Answer:

  • Panel Selection : Use kinase/GPCR panels (e.g., Eurofins Cerep) covering >50% of the human druggable proteome .
  • Concentration Range : Test 1 nM–10 µM to capture IC₅₀ trends and detect promiscuity at high concentrations.
  • Counter-Screens : Include orthogonal assays (e.g., fluorescence polarization for binding vs. functional cAMP assays) to eliminate false positives .
  • Data Analysis : Apply Z’-factor >0.5 for assay robustness and Hill slopes to identify non-specific inhibition .

What are the best practices for optimizing solubility and bioavailability in preclinical studies?

Level: Advanced
Methodological Answer:

  • Solubility Enhancement :
    • Co-solvents : Use DMSO/PEG400 mixtures (≤10% v/v) for in vitro assays .
    • Salt Formation : Screen hydrochloride or sodium salts for improved aqueous solubility .
  • Bioavailability :
    • logP Optimization : Aim for 2–3 via substituent modifications (e.g., replacing ethylsulfonyl with methylsulfonyl) .
    • Metabolic Stability : Assess CYP450 inhibition in human liver microsomes and introduce blocking groups (e.g., fluorine) at metabolically labile sites .

How to address synthetic challenges in scaling up from milligram to gram quantities?

Level: Basic
Methodological Answer:

  • Reaction Scaling : Maintain consistent stoichiometry and solvent volumes (e.g., avoid excessive DCM in large batches due to evaporation issues) .
  • Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) or fractional distillation for cost efficiency .
  • Quality Control : Implement in-process LC-MS monitoring to detect intermediates and byproducts early .

What experimental design principles minimize variability in biological assays?

Level: Advanced
Methodological Answer:

  • DOE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., pH, temperature, and substrate concentration) .
  • Controls : Include vehicle (DMSO), positive (e.g., staurosporine for kinase inhibition), and negative controls in triplicate .
  • Blinding : Randomize plate layouts and blind analysts to treatment groups to reduce bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.